Diethyl 4-chloropyridine-2,6-dicarboxylate
Description
Contextual Overview of Pyridine (B92270) Dicarboxylate Derivatives as Functional Scaffolds
Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous areas of science, including medicinal chemistry and materials science. researchgate.netmdpi.com The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, can be modified with various functional groups to create a vast array of molecules with diverse properties.
Among these, pyridine dicarboxylate derivatives are particularly noteworthy. The presence of two carboxylic acid or ester groups on the pyridine ring provides multiple coordination sites, making them excellent ligands for forming stable complexes with a wide range of metal ions. mdpi.com This chelating ability is a key feature that underpins their use in coordination chemistry, catalysis, and the design of functional materials. mdpi.comnih.gov The specific positioning of the dicarboxylate groups, such as at the 2- and 6-positions, creates a pincer-like arrangement that is highly effective for binding to metal centers.
Strategic Importance of Halogenated Pyridine-2,6-dicarboxylates in Synthetic Chemistry
The introduction of a halogen atom, such as chlorine, onto the pyridine-2,6-dicarboxylate (B1240393) scaffold significantly enhances its synthetic utility. Halogenated pyridines are versatile intermediates in organic synthesis, primarily because the halogen atom can be readily displaced or can participate in various cross-coupling reactions. This allows for the introduction of a wide range of other functional groups at a specific position on the pyridine ring.
In the case of diethyl 4-chloropyridine-2,6-dicarboxylate, the chlorine atom at the 4-position is activated towards nucleophilic substitution. This reactivity provides a straightforward pathway to introduce new substituents at this position, enabling the synthesis of a diverse library of 4-substituted pyridine-2,6-dicarboxylate derivatives. Furthermore, the chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsu.lvbeilstein-journals.org
Aims and Scope of Research on this compound
Research centered on this compound is multifaceted, with several key objectives. A primary aim is to exploit its reactivity to synthesize novel and complex molecular architectures that would be difficult to access through other synthetic routes. This includes the development of new ligands for coordination chemistry, with applications in catalysis and the creation of luminescent materials. lookchem.com
Another significant area of investigation is the use of this compound as a building block for the synthesis of biologically active molecules and functional materials. The ability to precisely modify the 4-position of the pyridine ring allows for the fine-tuning of the electronic and steric properties of the final products, which is crucial for applications in drug discovery and materials science. oist.jp The ongoing research continues to uncover new synthetic methodologies and applications for this versatile chemical intermediate.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H12ClNO4 |
| Molecular Weight | 257.67 g/mol |
| Melting Point | 91-93 °C |
| Boiling Point | 378.5 °C at 760 mmHg |
| Density | 1.266 g/cm³ |
| Flash Point | 182.7 °C |
Note: The data in this table is compiled from various sources and may have slight variations. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 4-chloropyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVRVZXJZVVBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304639 | |
| Record name | diethyl 4-chloropyridine-2,6-dicarboxylate | |
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Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53389-01-8 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53389-01-8 | |
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| Record name | NSC 166604 | |
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| Record name | 53389-01-8 | |
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| Record name | diethyl 4-chloropyridine-2,6-dicarboxylate | |
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| Record name | 2,6-diethyl 4-chloropyridine-2,6-dicarboxylate | |
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Synthetic Methodologies for Diethyl 4 Chloropyridine 2,6 Dicarboxylate
Retrosynthetic Analysis of Diethyl 4-Chloropyridine-2,6-dicarboxylate
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For this compound, the analysis begins with the most chemically labile bonds, which are the ester linkages.
A primary disconnection breaks the two ester groups (C-O bonds), a process known as a Functional Group Interconversion (FGI), leading back to 4-chloropyridine-2,6-dicarboxylic acid and ethanol (B145695). This is a logical step as the formation of esters from carboxylic acids and alcohols is a fundamental and well-established reaction in organic chemistry.
Further disconnection of the 4-chloropyridine-2,6-dicarboxylic acid involves breaking the C-Cl bond. This suggests a precursor such as a 4-hydroxypyridine (B47283) derivative, which can be chlorinated. This 4-hydroxypyridine-2,6-dicarboxylic acid is commonly known as chelidamic acid. Chelidamic acid is a key intermediate that can be synthesized from simpler, readily available starting materials, making it an attractive precursor in a multi-step synthesis.
Direct Esterification Routes from 4-Chloropyridine-2,6-dicarboxylic Acid
The most direct route to this compound is the esterification of 4-chloropyridine-2,6-dicarboxylic acid with ethanol. The Fischer-Speier esterification is a classic and widely used method for this transformation. organic-chemistry.orgmdpi.commasterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.
The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester. organic-chemistry.orgmasterorganicchemistry.com To drive the equilibrium towards the formation of the ester, excess ethanol is typically used, and the water produced during the reaction is often removed. organic-chemistry.org
Commonly used catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction conditions generally involve heating the mixture to reflux. A patent from 1952 describes a cyclic process for the manufacture of pyridine (B92270) carboxylic acid esters, highlighting the industrial relevance of such direct esterification methods. google.com
Indirect Synthetic Pathways Involving Precursors
Exploitation of Chelidamic Acid as a Key Intermediate
Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a versatile and important precursor in the synthesis of 4-substituted pyridine-2,6-dicarboxylates. researchgate.net Its synthesis from readily available starting materials like citric acid and ammonia (B1221849) or urea (B33335) makes it an economically viable intermediate. chemicalbook.comgoogle.com
The synthesis of this compound from chelidamic acid involves two main steps: chlorination of the hydroxyl group at the 4-position and esterification of the two carboxylic acid groups. These steps can be performed in different orders. For instance, chelidamic acid can first be chlorinated to give 4-chloropyridine-2,6-dicarboxylic acid, which is then esterified as described in the direct route. Alternatively, chelidamic acid can be esterified first to produce diethyl 4-hydroxypyridine-2,6-dicarboxylate, followed by chlorination of the 4-hydroxy group. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for the conversion of the hydroxyl group to a chloro group.
Deoxygenative Chlorination of Pyridine N-Oxide Derivatives
Another indirect strategy involves the use of pyridine N-oxide derivatives. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic substitution. nih.gov This pathway would typically start with a pyridine-2,6-dicarboxylic acid N-oxide derivative.
The deoxygenative chlorination of pyridine N-oxides can be achieved using reagents like phosphorus oxychloride (POCl₃). stackexchange.comrsc.org This reaction can lead to the introduction of a chlorine atom at the 2- or 4-position of the pyridine ring while simultaneously removing the N-oxide oxygen. stackexchange.comguidechem.com For the synthesis of this compound, a plausible route would involve the synthesis of diethyl pyridine-2,6-dicarboxylate (B1240393) N-oxide, followed by a deoxygenative chlorination reaction that selectively introduces a chlorine atom at the 4-position. The regioselectivity of the chlorination would be a critical factor in this approach.
Considerations for Multigram-Scale Synthesis of this compound Precursors
For the large-scale production of this compound, the synthesis of its precursors must be efficient, cost-effective, and scalable. Chelidamic acid is a key precursor, and its synthesis from inexpensive starting materials is a significant advantage. A reported synthesis of chelidamic acid from chelidonic acid and aqueous ammonia gives a high yield of 98%, which is favorable for large-scale production. chemicalbook.com
The scalability of the subsequent chlorination and esterification steps also needs to be considered. The use of common and relatively inexpensive reagents like thionyl chloride or phosphorus oxychloride for chlorination, and sulfuric acid for catalysis in the esterification, is beneficial for multigram-scale synthesis. However, the handling and disposal of these corrosive reagents and the associated waste streams are important considerations. Process optimization to minimize reaction times, energy consumption, and the number of purification steps is crucial for an efficient and economical large-scale synthesis.
Green Chemistry Approaches and Sustainable Synthesis Principles
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. rasayanjournal.co.in These principles can be applied to the synthesis of this compound in several ways.
In the context of direct esterification, traditional homogeneous acid catalysts like sulfuric acid can be replaced with heterogeneous solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) or sulfonated carbons. mdpi.commdpi.com These solid catalysts are non-corrosive, easily separable from the reaction mixture, and can often be reused, which simplifies product purification and reduces waste. mdpi.com
Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. nih.govresearchgate.net The application of microwave irradiation to the esterification reaction or the synthesis of pyridine derivatives can lead to higher yields and cleaner reactions. nih.gov
The choice of solvents is also a key aspect of green chemistry. Whenever possible, hazardous organic solvents should be replaced with greener alternatives. For example, some pyridine derivatives can be used in biphasic systems with water, allowing for easy separation and recycling of the solvent and catalyst. biosynce.com The development of one-pot, multi-component reactions for the synthesis of the pyridine ring system is another strategy that aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste. nih.govrsc.org
Table of Synthetic Methodologies and Key Features
| Methodology | Key Precursor(s) | Key Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|---|
| Direct Esterification | 4-Chloropyridine-2,6-dicarboxylic acid, Ethanol | H₂SO₄, p-TsOH | Direct, well-established | Use of corrosive catalysts, equilibrium limitations |
| From Chelidamic Acid | Chelidamic acid | SOCl₂ or POCl₃, Ethanol, Acid catalyst | Utilizes an accessible precursor | Multi-step process |
| Deoxygenative Chlorination | Diethyl pyridine-2,6-dicarboxylate N-oxide | POCl₃ | Alternative activation strategy | Regioselectivity of chlorination can be an issue |
| Green Chemistry Approaches | Varies | Solid acid catalysts, Microwave irradiation | Environmentally friendly, catalyst reusability, reduced waste | Catalyst development and optimization may be required |
Chemical Reactivity and Derivatization of Diethyl 4 Chloropyridine 2,6 Dicarboxylate
Nucleophilic Aromatic Substitution at the 4-Position of the Pyridine (B92270) Ring
The chlorine atom at the 4-position of diethyl 4-chloropyridine-2,6-dicarboxylate is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen, along with the two ester groups, effectively stabilizes the negatively charged intermediate formed during the reaction, making the C4 position highly activated for nucleophilic attack. youtube.comstackexchange.com
Reactivity with Diverse Nucleophiles
The activated nature of the 4-position allows for reactions with a wide range of nucleophiles, leading to the synthesis of various substituted pyridine derivatives. These reactions typically involve the displacement of the chloride ion by carbon, nitrogen, oxygen, or sulfur-based nucleophiles.
One significant application is in palladium-catalyzed cross-coupling reactions. For instance, this compound can undergo a Stille coupling reaction with organotin reagents. The reaction with tributyl-(4-tert-butylphenyl)tin, catalyzed by tetrakis(triphenylphosphine)palladium(0), successfully introduces a substituted phenyl group at the 4-position, demonstrating the formation of a new carbon-carbon bond.
The compound is also reactive towards simpler nucleophiles. Although specific examples for the diethyl ester are not extensively documented in readily available literature, the analogous dimethyl ester readily reacts with nucleophiles such as amines and alkoxides in polar aprotic solvents like DMSO. vulcanchem.com This suggests a similar reactivity profile for this compound, enabling the synthesis of 4-amino and 4-alkoxy pyridine derivatives. Furthermore, studies on other halopyridines show successful substitutions with sulfur nucleophiles, indicating that reactions with thiols to form 4-thioether derivatives are also feasible. tandfonline.com
| Nucleophile Type | Example Nucleophile | Reagent/Catalyst | Product Class |
| Carbon | Organotin | Pd(PPh₃)₄ | 4-Arylpyridine |
| Oxygen | Alkoxides | Sodium Methoxide (example) | 4-Alkoxypyridine |
| Nitrogen | Amines | Various primary/secondary amines | 4-Aminopyridine |
| Sulfur | Thiols | Thiophenol (example) | 4-Thioetherpyridine |
Impact of Reaction Conditions on Selectivity and Yield
The success of nucleophilic aromatic substitution reactions on this compound is highly dependent on the reaction conditions. The choice of solvent, temperature, and catalyst plays a crucial role in determining the reaction's efficiency and yield.
For palladium-catalyzed cross-coupling reactions like the Stille coupling, the specific catalyst, solvent, and temperature are critical. The reaction to form diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate, for example, is carried out in toluene.
In reactions with less complex nucleophiles, such as amines or alkoxides, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-pyrrolidone (NMP) are often employed to facilitate the reaction. vulcanchem.comtandfonline.com Temperature is also a key factor; heating is typically required to achieve reasonable reaction rates. In recent years, microwave irradiation has emerged as a powerful technique to improve reaction outcomes. For nucleophilic substitutions on halopyridines, microwave-assisted heating has been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. tandfonline.com The choice of solvent can also be influenced by green chemistry principles; for instance, using a more benign solvent like ethanol (B145695) under microwave conditions has been shown to be effective for substitutions with sulfur nucleophiles on other halopyridines. tandfonline.com
| Reaction | Nucleophile | Conditions | Solvent | Yield |
| Stille Coupling | tributyl-(4-tert-butylphenyl)tin | Pd(PPh₃)₄, reflux | Toluene | Not specified |
| SNAr (General) | Sulfur nucleophiles | Microwave irradiation (160°C, 38 min) | Ethanol | High (e.g., 95%) |
| SNAr (General) | Morpholine | Microwave irradiation | N-Methyl-pyrrolidone (NMP) | Good conversion |
| SNAr (General) | Morpholine | Microwave irradiation | Ethanol | Poor conversion |
Mechanistic Studies of Substitution Pathways
The nucleophilic aromatic substitution at the 4-position of this compound proceeds via a well-established addition-elimination mechanism, often referred to as the SNAr pathway. stackexchange.comchemistrysteps.comyoutube.com This two-step process is favored due to the electronic properties of the pyridine ring system.
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom (C4). This step is typically the rate-determining step. The attack results in the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com
Stabilization of the Intermediate: The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge is delocalized across the aromatic ring and, most importantly, onto the electronegative nitrogen atom through resonance. youtube.comstackexchange.com The presence of the two electron-withdrawing diethyl carboxylate groups at the ortho- and para- (relative to the nitrogen) positions further enhances this stabilization. This delocalization is why nucleophilic attack is strongly favored at the 2- and 4-positions of the pyridine ring, as attack at the 3-position does not allow for the negative charge to be delocalized onto the heteroatom. quimicaorganica.orgaskfilo.com
Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final substituted product. youtube.com
This SNAr mechanism is distinct from SN1 and SN2 reactions. An SN1 reaction is unlikely due to the high instability of the resulting aryl cation, while an SN2 reaction is sterically hindered and would require an impossible backside attack through the aromatic ring. stackexchange.com
Transformations of the Ester Functionalities
The two diethyl ester groups at the 2- and 6-positions of the molecule offer further opportunities for chemical modification, primarily through hydrolysis and transesterification.
Hydrolysis to the Corresponding Dicarboxylic Acid
The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid groups under either acidic or basic conditions. This reaction yields 4-chloropyridine-2,6-dicarboxylic acid, a valuable precursor in its own right, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. vulcanchem.com
The hydrolysis reaction typically involves heating the diester in the presence of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH) in an aqueous or mixed aqueous-organic solvent system. Basic hydrolysis, or saponification, results in the formation of the dicarboxylate salt, which is then protonated in a separate acidic workup step to yield the final dicarboxylic acid. Careful control of reaction conditions, such as temperature and stoichiometry of the base, can sometimes allow for the selective hydrolysis of one ester group, leading to the corresponding monoester-monoacid derivative.
Transesterification for Analogous Pyridine Dicarboxylates
While specific examples of transesterification starting directly from this compound are not prominent in the literature, the synthesis of other ester analogues of the 4-chloropyridine-2,6-dicarboxylic acid core is a well-established practice. This is often achieved by starting from the corresponding acid dichloride, pyridine-2,6-dicarbonyl dichloride.
For example, reacting pyridine-2,6-dicarbonyl dichloride with different alcohols, such as methanol (B129727) or phenol, in the presence of a base like triethylamine (B128534) (NEt₃), allows for the synthesis of the corresponding dimethyl and diphenyl esters. mdpi.com This approach highlights the accessibility of a variety of pyridine dicarboxylates with different ester groups, which can be crucial for tuning the steric and electronic properties of the molecule for applications in ligand design and materials science. This method provides an alternative route to the products that would be obtained via transesterification.
Amidation Reactions and Hydrazide Formation
The ester groups of this compound are susceptible to nucleophilic acyl substitution, allowing for the synthesis of a variety of amide and hydrazide derivatives. These reactions typically proceed by reacting the diester with a primary or secondary amine, or with hydrazine (B178648), often in the presence of a suitable solvent and under thermal conditions.
The direct amidation with amines provides access to a library of N-substituted pyridine-2,6-dicarboxamides. While specific studies on the direct amidation of this compound are not extensively detailed in the literature, the reactivity of analogous pyridine dicarboxylates suggests that this transformation is feasible. For instance, the synthesis of various pyridine-2,6-dicarboxamides has been achieved by reacting the corresponding acid chloride with amines. A similar two-step approach, involving hydrolysis of the diethyl ester to the diacid followed by conversion to the diacid chloride and subsequent amidation, represents a viable, albeit less direct, route to these derivatives.
Table 1: Potential Amidation and Hydrazide Formation Reactions This table presents potential reactions based on the known reactivity of similar compounds.
| Reactant 1 | Reactant 2 | Potential Product | Reaction Type |
| This compound | Primary/Secondary Amine | N,N'-disubstituted-4-chloropyridine-2,6-dicarboxamide | Amidation |
| This compound | Hydrazine Hydrate (B1144303) | 4-Chloropyridine-2,6-dicarbohydrazide | Hydrazide Formation |
Electrophilic Aromatic Substitution and Directed Metalation Studies
The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen atom and the two electron-withdrawing carboxylate groups. The additional presence of a deactivating chloro group at the 4-position further diminishes the ring's susceptibility to classical electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. Such reactions typically require harsh conditions and may lead to low yields or complex product mixtures. The substitution pattern would be directed by the existing substituents, with the 3- and 5-positions being the most likely sites for electrophilic attack, although this is expected to be a challenging transformation.
Directed ortho-metalation (DoM) presents a more viable strategy for the regioselective functionalization of the pyridine ring. This methodology involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. In the case of this compound, the ester groups at the 2- and 6-positions could potentially act as DMGs, directing metalation to the 3- and 5-positions. However, the presence of the acidic protons on the ethyl groups of the esters and the possibility of nucleophilic attack at the carbonyl carbons by the organolithium reagent are significant competing reactions that would need to be carefully managed, likely through the use of sterically hindered bases and low temperatures.
Studies on related 2-chloropyridines have demonstrated the feasibility of directed lithiation, suggesting that this approach could be adapted for the functionalization of the 3- and 5-positions of the this compound core.
Catalytic Hydrogenation and Reduction Strategies
The pyridine ring and the chloro substituent of this compound are both susceptible to reduction under catalytic hydrogenation conditions. The choice of catalyst, solvent, and reaction conditions can influence the selectivity of the reduction.
Catalytic hydrogenation of substituted pyridines to the corresponding piperidines is a well-established transformation. The use of catalysts such as platinum oxide (PtO₂) in a protic solvent like acetic acid under hydrogen pressure is a common method for this reduction. asianpubs.org Applying these conditions to this compound would be expected to reduce the pyridine ring to a piperidine. The fate of the 4-chloro substituent under these conditions is a key consideration. Catalytic hydrogenation can also lead to hydrodechlorination. It is plausible that the reduction of the pyridine ring would be accompanied by the removal of the chloro group, yielding diethyl piperidine-2,6-dicarboxylate. Selective reduction of the pyridine ring while retaining the chloro group would likely require milder conditions or a more specialized catalytic system.
The ester functionalities can also be reduced by strong reducing agents. While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, its reactivity can be enhanced. For instance, the reduction of methyl 4-chloropyridine-2-carboxylate with NaBH₄ in a mixture of THF and methanol at reflux has been reported to give the corresponding alcohol in a decent yield. This suggests that a similar reduction of the diethyl ester to the corresponding diol might be achievable. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the ester groups to primary alcohols. However, LiAlH₄ would also likely reduce the pyridine ring and potentially the chloro-substituent, leading to a mixture of products.
Table 2: Potential Reduction Products This table outlines potential outcomes of reduction reactions based on general methodologies.
| Reagent/Catalyst | Potential Product(s) | Functional Group(s) Reduced |
| H₂, PtO₂, Acetic Acid | Diethyl piperidine-2,6-dicarboxylate | Pyridine ring, C-Cl bond |
| NaBH₄ (activated) | Diethyl 4-chloro-2,6-bis(hydroxymethyl)pyridine | Ester groups |
| LiAlH₄ | 4-Chloro-2,6-bis(hydroxymethyl)piperidine | Pyridine ring, Ester groups, potentially C-Cl bond |
Orthogonal Reactivity and Chemoselective Transformations
The presence of multiple reactive sites in this compound offers opportunities for orthogonal reactivity and chemoselective transformations, where one functional group can be selectively manipulated in the presence of others.
A key potential chemoselective transformation is the nucleophilic aromatic substitution (SNAr) of the 4-chloro group. The pyridine ring, being electron-deficient, activates the 4-position towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups at this position. The ester groups at the 2- and 6-positions would likely remain intact under typical SNAr conditions, which often involve a base and a suitable solvent at moderate temperatures. This chemoselectivity allows for the derivatization of the 4-position without affecting the ester functionalities, which can then be further modified in subsequent steps.
Orthogonal functionalization could be envisioned by first performing a chemoselective SNAr at the 4-position, followed by a distinct reaction at the ester groups, such as hydrolysis, amidation, or reduction. For example, the 4-chloro group could be replaced by an amino group, and the resulting diethyl 4-aminopyridine-2,6-dicarboxylate could then be subjected to hydrolysis to yield the corresponding diacid, or to amidation to form the diamide. This sequential and selective modification of different parts of the molecule is a powerful strategy for the synthesis of complex, highly functionalized pyridine derivatives.
Advanced Applications of Diethyl 4 Chloropyridine 2,6 Dicarboxylate in Chemical Sciences
Ligand Design and Coordination Chemistry
The presence of a nitrogen atom within the pyridine (B92270) ring and two flanking ester functionalities provides Diethyl 4-chloropyridine-2,6-dicarboxylate with excellent chelating properties. The reactive chlorine at the 4-position further allows for post-synthetic modifications, enabling the creation of a diverse library of ligands for various metal complexes.
Synthesis of Pyridine-Based Ligands for Metal Complexes
This compound serves as a key building block in the synthesis of more complex pyridine-based ligands through palladium-catalyzed cross-coupling reactions. The chlorine atom at the 4-position is amenable to substitution, allowing for the introduction of various functional groups. A notable example is the Suzuki coupling reaction, where the chloro-substituent is replaced by an aryl group.
For instance, the synthesis of Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate has been achieved by reacting this compound with tributyl-(4-tert-butylphenyl)tin in the presence of a palladium catalyst, Pd(PPh₃)₄. This reaction proceeds with high efficiency and provides a straightforward method for introducing an aryl group at the 4-position of the pyridine ring. The resulting 4-aryl-substituted pyridine-2,6-dicarboxylate (B1240393) ligand exhibits altered electronic and steric properties compared to the starting material, which can be fine-tuned for specific applications in coordination chemistry.
| Starting Material | Reagent | Catalyst | Product |
| This compound | Tributyl-(4-tert-butylphenyl)tin | Pd(PPh₃)₄ | Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate |
This synthetic strategy highlights the utility of this compound as a versatile platform for the design and synthesis of custom-made ligands for metal complexes.
Coordination to Lanthanide Ions for Luminescent Materials
Ligands derived from pyridine-2,6-dicarboxylic acid are particularly effective in sensitizing the luminescence of lanthanide ions. The pyridine-2,6-dicarboxylate framework can efficiently absorb UV light and transfer the energy to the coordinated lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" is crucial for the development of highly luminescent materials.
| Lanthanide Ion | Ligand Type | Application |
| Europium(III) | Pyridine-2,6-dicarboxylate derivatives | Red-emitting phosphors |
| Terbium(III) | Pyridine-2,6-dicarboxylate derivatives | Green-emitting phosphors |
| Samarium(III) | 2,2′-bipyridine-6,6′-dicarboxylic acid | Luminescent materials with high quantum yields |
Role in the Development of Catalytically Active Metal Complexes
The coordination of metal ions to ligands derived from this compound can lead to the formation of catalytically active complexes. The pyridine-2,6-dicarboxylate scaffold provides a stable coordination environment for the metal center, while the substituent at the 4-position can be used to modulate the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity.
Ruthenium complexes containing pyridine-2,6-dicarboxylic acid have been investigated as catalysts for water oxidation. These complexes, when activated by a chemical oxidant, can efficiently catalyze the conversion of water to oxygen. The electronic properties of the pyridine ligand play a crucial role in the catalytic activity, with electron-donating groups on the pyridine ring generally leading to higher catalytic efficiency.
Furthermore, coordination polymers constructed from pyridine-dicarboxylic acid linkers have shown catalytic activity in organic transformations. For example, a 3D metal-organic framework (MOF) built from 4,4′-(pyridine-3,5-diyl)dibenzoic acid and copper(II) ions has been shown to be an efficient and recyclable catalyst for the Knoevenagel condensation of benzaldehyde with malononitrile, achieving product yields of up to 99%. nih.govacs.orgnih.gov These findings underscore the potential of designing catalytically active materials based on ligands derived from this compound for a variety of chemical transformations.
| Metal Complex | Catalytic Reaction | Key Features |
| Ruthenium(II) complexes with pyridine-2,6-dicarboxylic acid | Water oxidation | Activity influenced by electronic properties of the ligand. |
| Copper(II) MOF with a pyridine-dicarboxylate linker | Knoevenagel condensation | High efficiency and recyclability. |
Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The rigid and multitopic nature of ligands derived from this compound makes them excellent candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are formed by the self-assembly of metal ions or clusters with organic linkers, resulting in extended crystalline structures with porous or non-porous architectures.
The ability to functionalize the 4-position of the pyridine ring allows for the systematic tuning of the properties of the resulting MOFs and coordination polymers. For example, the introduction of different functional groups can alter the pore size, shape, and chemical environment of the framework, which in turn affects its properties such as gas storage, separation, and catalysis.
A variety of MOFs and coordination polymers have been synthesized using pyridine-dicarboxylic acid linkers with different metal ions, including manganese(II), cobalt(II/III), nickel(II), and copper(II). nih.govacs.orgnih.gov These materials exhibit diverse structural topologies, ranging from 2D layers to complex 3D frameworks. The choice of metal ion and the specific pyridine-dicarboxylate linker used are crucial in determining the final structure and properties of the resulting coordination polymer.
Supramolecular Chemistry and Crystal Engineering
The study of non-covalent interactions is fundamental to supramolecular chemistry and crystal engineering, as these forces govern the self-assembly of molecules into well-defined, ordered structures. Derivatives of this compound have proven to be valuable building blocks in this field due to their ability to participate in a variety of non-covalent interactions.
Self-Assembly Strategies through Non-Covalent Interactions
The crystal structure of Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate provides a clear example of how non-covalent interactions can direct the self-assembly of molecules in the solid state. In this structure, the molecules are organized into a well-defined architecture through a combination of π-stacking and other weak interactions.
A key feature of the crystal packing is the presence of π-stacking interactions between the pyridyl rings of adjacent molecules. These interactions, with a ring centroid-to-centroid distance of 3.450 Å, play a crucial role in the formation of one-dimensional stacks. Furthermore, the non-polar tert-butyl groups on the phenyl rings face each other, leading to the formation of alternating polar and non-polar layers within the crystal lattice. This layered arrangement is a direct consequence of the interplay between different non-covalent forces.
The study of such supramolecular assemblies is not only of fundamental interest but also has practical implications for the design of new materials with desired properties. By understanding and controlling the non-covalent interactions between molecules, it is possible to engineer crystals with specific optical, electronic, or mechanical properties. The versatility of the this compound scaffold, with its tunable 4-position, offers a powerful tool for the rational design and synthesis of novel supramolecular architectures.
| Compound | Key Non-Covalent Interaction | Supramolecular Architecture |
| Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate | π-stacking | Alternating polar and non-polar layers |
Design of Solid-State Architectures and Hydrates
The solid-state architecture of pyridine dicarboxylate derivatives is a subject of significant interest in crystal engineering, as subtle molecular changes can lead to vastly different packing arrangements. The structure of this compound and its analogues is governed by a combination of non-covalent interactions, including π-stacking, hydrogen bonding, and halogen interactions. The pyridine ring, along with the chloro-substituent and ester groups, dictates the assembly in the crystalline state.
Research on related chloropyridine compounds demonstrates that offset face-to-face π-stacking is a common and crucial interaction in their solid-state packing. nih.gov In a closely related derivative, Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate, the crystal structure is significantly stabilized by π-stacking interactions between the pyridyl rings of adjacent molecules. researchgate.net These interactions result in the formation of layered structures, demonstrating how the aromatic core of the molecule drives the primary assembly.
Furthermore, the role of solvent molecules, particularly water, is critical in defining the final crystal lattice. The concept of "changing the instruction set through hydration" has been demonstrated for this class of compounds. soton.ac.uk For instance, the crystal structure of the parent compound, 4-chloro pyridine-2,6-dicarboxylic acid, has been reported as a monohydrate. soton.ac.uk In these hydrated structures, water molecules act as bridges, forming extensive hydrogen-bond networks with the carboxylate groups and the pyridine nitrogen, thus dictating a completely different supramolecular architecture compared to the anhydrous form. Although the specific hydrate (B1144303) of the diethyl ester is not detailed, this principle highlights the sensitivity of the solid-state assembly to environmental conditions and the importance of hydration in directing the crystal engineering of these systems.
Influence of Diethyl Ester Groups on Supramolecular Recognition
The diethyl ester groups at the 2- and 6-positions of the pyridine ring are not merely passive solubilizing appendages; they play an active and decisive role in directing supramolecular recognition. Their conformational flexibility and hydrogen-bonding capability are key to modulating intermolecular interactions.
The presence of ester linkages, as opposed to other functional groups like amides, directly influences the nature of the supramolecular assembly. Ester groups are primarily hydrogen bond acceptors. In systems where stronger hydrogen bond donors are absent, as with the ester-containing molecule, the resulting self-assembly may be less cooperative than in analogous amide systems where N-H···O hydrogen bonds can form strong, directional interactions. nih.gov This makes the diethyl ester groups of this compound key modulators of the crystal packing forces, influencing everything from stacking distances to the formation of polar and non-polar layers within the solid state. researchgate.net
Building Block in Complex Molecule Synthesis
Integration into Bioorganic Scaffolds
The rigid, chelating scaffold of this compound makes it a valuable building block for the synthesis of complex bioorganic molecules. The pyridine-2,6-dicarboxylate unit is a well-established tridentate ligand for various metal ions, a property that has been exploited in the design of enzyme inhibitors.
A notable application is its use in the production of metal-chelating inhibitors targeting fructose 1,6-bisphosphate (FBP) aldolase, an enzyme crucial for metabolic pathways in infectious bacteria and fungi. lookchem.com By incorporating this scaffold, medicinal chemists can design molecules that sequester essential metal ions in the enzyme's active site, leading to inhibition of its catalytic activity. The chloro-substituent at the 4-position and the diethyl ester groups provide convenient handles for synthetic modification, allowing the attachment of other pharmacophores to enhance binding affinity, selectivity, and pharmacokinetic properties. The core structure's ability to form stable complexes is also central to the development of ruthenium-based anticancer agents, where pyridine-dicarboxylic acid ligands are used to tune the electronic and steric properties of the metal center to optimize therapeutic activity. rsc.org
Utility in Dendrimer and Polymer Chemistry
Dendrimers are perfectly branched, monodisperse macromolecules with a central core and layered branching units. nih.gov The synthesis of these structures requires building blocks with well-defined points of connectivity. This compound possesses structural features that make it a highly suitable candidate for a branching unit or core in dendrimer and polymer synthesis.
The molecule is trifunctional: the two ester groups can be hydrolyzed to carboxylic acids or undergo transamidation to create two connection points, while the chloro-substituent at the 4-position can be displaced via nucleophilic aromatic substitution to provide a third linkage point. This "A2B" type functionality is ideal for creating hyperbranched structures. In a divergent synthesis approach, the molecule could act as a core, with branches grown outwards from its three reactive sites. nih.gov Conversely, in a convergent approach, the chloro-substituent could be modified to bear a reactive group, allowing pre-formed dendritic wedges to be attached to the pyridine core in a final step. nih.gov This synthetic versatility allows for its potential integration into complex macromolecular architectures for applications in materials science, catalysis, and drug delivery.
Precursor for Specialty Chemicals (e.g., agrochemicals, dyestuffs)
While specific, commercialized examples in agrochemicals or dyestuffs are not prominently documented, the chemical reactivity of this compound makes it a versatile precursor for a wide range of specialty chemicals. The pyridine ring is a common heterocycle in agrochemical research, and the functionalities of this molecule allow for extensive chemical elaboration.
The chloro-substituent is the most reactive site for modification. It can be replaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce new functional groups that can impart specific biological activity or chromophoric properties. For example, substitution with an amino group would yield a Diethyl 4-aminopyridine-2,6-dicarboxylate derivative, a scaffold with different electronic and binding properties. nih.gov Furthermore, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to amides, acid chlorides, or other functional groups. This rich reactivity profile enables the molecule to serve as a platform intermediate for creating libraries of complex substituted pyridines for screening in high-throughput discovery programs for new agrochemicals, pigments, or other performance chemicals.
Contribution to Functional Materials Science
This compound is a key intermediate in the development of functional materials, particularly in the field of optics and photonics. It serves as a chemical reagent for the synthesis of highly luminescent lanthanide complexes. lookchem.com
The pyridine-2,6-dicarboxylic acid scaffold, obtained after hydrolysis of the ester groups, acts as an efficient "antenna" ligand for lanthanide ions such as europium (Eu³⁺) and terbium (Tb³⁺). In these complexes, the organic ligand absorbs ultraviolet light and efficiently transfers the energy to the central lanthanide ion, which then emits light at its characteristic, sharp wavelength (e.g., red for europium, green for terbium). rsc.org This sensitization process, known as the antenna effect, overcomes the lanthanide ions' inherently low absorption cross-sections. The chloro-substituent can be used to further tune the electronic properties of the ligand to optimize the energy transfer process or to provide a reactive site for grafting the luminescent complex onto polymers or surfaces. These materials have applications in areas such as bio-imaging, sensors, and organic light-emitting diodes (OLEDs).
Spectroscopic and Structural Characterization in Research Studies
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For pyridine (B92270) dicarboxylates, ¹H and ¹³C NMR spectra are instrumental in confirming the substitution pattern of the pyridine ring and the identity of the ester groups.
In the case of compounds analogous to Diethyl 4-chloropyridine-2,6-dicarboxylate, such as dimethyl pyridine-2,6-dicarboxylate (B1240393), the ¹H NMR spectrum shows characteristic signals for the aromatic protons and the methyl ester protons. For instance, the ¹H NMR spectrum of dimethyl pyridine-2,6-dicarboxylate in CDCl₃ exhibits a doublet at approximately 8.32 ppm and a triplet at 8.04 ppm, corresponding to the pyridine ring protons, and a singlet at 4.04 ppm for the six methyl protons of the two ester groups researchgate.net.
For this compound, the expected ¹H NMR spectrum would show a singlet for the two equivalent protons on the pyridine ring, shifted due to the electronic effects of the chloro and dicarboxylate substituents. The ethyl groups would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.
¹³C NMR spectroscopy further corroborates the structure by identifying all unique carbon atoms. In a study of bile acid methyl esters with 2,2'-bipyridine-4,4'-dicarboxylate moieties, comprehensive ¹³C NMR data was used to assign all carbon signals, confirming the complex molecular structure researchgate.net. For this compound, distinct signals would be expected for the carbonyl carbons of the ester groups, the substituted and unsubstituted carbons of the pyridine ring, and the carbons of the ethyl groups.
Table 1: Representative ¹H NMR Data for a Related Pyridine Dicarboxylate (Data for Dimethyl pyridine-2,6-dicarboxylate) researchgate.net
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.32 | d | 2H | Pyridine H-3, H-5 |
| 8.04 | t | 1H | Pyridine H-4 |
| 4.04 | s | 6H | -OCH₃ |
This interactive table provides representative NMR data for a closely related compound, illustrating the types of signals observed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₁H₁₂ClNO₄), the exact mass is calculated to be 257.0455 g/mol lookchem.com. High-resolution mass spectrometry (HRMS) would be used to confirm this value with high precision.
Electrospray ionization (ESI) is a common technique for the analysis of such polar molecules. In a study involving modified pyridine-2,6-dicarboxylate acid ligands, electrospray mass spectra were recorded to identify the synthesized compounds manchester.ac.uk. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing losses of the ethyl and carboxylate groups.
Predicted mass spectrometry data for this compound indicates several possible adducts that could be observed, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode uni.lu.
Table 2: Predicted Mass Spectrometry Adducts for this compound uni.lu
| Adduct | Calculated m/z |
| [M+H]⁺ | 258.0528 |
| [M+Na]⁺ | 280.0347 |
| [M+K]⁺ | 296.0086 |
| [M+NH₄]⁺ | 275.0793 |
This interactive table displays the predicted mass-to-charge ratios for common adducts of the target compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretching of the ester groups, typically found in the region of 1700-1750 cm⁻¹.
Other expected vibrations include C-O stretching of the ester, C-N and C=C stretching of the pyridine ring, and C-Cl stretching. In research on related pyridine-2,6-dicarboxamide derivatives, IR spectroscopy was used to confirm the presence of the amide functional groups mdpi.com. Similarly, a study on a dihydropyridine (B1217469) derivative utilized FT-IR to confirm its structure researchgate.net.
X-ray Crystallography for Solid-State Structural Determination
For example, the crystal structure of Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate reveals details about the orientation of the diethyl ester groups relative to the pyridine ring researchgate.net. In this analog, one of the ester groups is nearly planar with the pyridyl ring, while the other is twisted. The crystal packing is stabilized by π-stacking interactions between the pyridine rings of adjacent molecules researchgate.net.
Another related structure, Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, shows a flattened boat conformation for the dihydropyridine ring researchgate.netnih.gov. The orientation of the ester groups is influenced by steric hindrance researchgate.netnih.gov. These findings suggest that the conformation of this compound in the solid state would be a balance of electronic effects from the chloro-substituent and steric interactions of the ethyl ester groups.
Table 3: Crystallographic Data for an Analogous Compound (Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.857 |
| b (Å) | 12.0094 |
| c (Å) | 12.0553 |
| β (°) | 107.368 |
This interactive table presents key crystallographic parameters for a structurally similar compound, providing a model for the solid-state properties of the target molecule.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. Thin-layer chromatography (TLC) is a rapid and convenient method for qualitative analysis.
High-performance liquid chromatography (HPLC) is the method of choice for quantitative purity assessment. In a study focused on a related dihydropyridine impurity, a validated reverse-phase HPLC (RP-HPLC) method was developed for its identification and quantification in bulk drug and formulation researchgate.net. Such a method would typically use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity of the compound is determined by the area percentage of its peak in the chromatogram. For instance, the purity of a similar compound, Dimethyl 4-chloropyridine-2,6-dicarboxylate, was specified as ≥96.0% by HPLC thermofisher.com.
Future Research Directions and Emerging Paradigms for Diethyl 4 Chloropyridine 2,6 Dicarboxylate
Exploration of Asymmetric Synthesis and Chiral Derivatives
The development of methods for the catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives is a significant challenge in modern chemistry. chim.it Chiral pyridines are crucial structural motifs in many pharmaceuticals and biologically active natural products. chim.it Future research will likely focus on overcoming the difficulties associated with the pyridine scaffold, such as the Lewis basicity of the nitrogen atom which can lead to catalyst deactivation. chim.it
While direct asymmetric synthesis on the Diethyl 4-chloropyridine-2,6-dicarboxylate core is an area for future exploration, current research provides pathways using closely related starting materials. For instance, pyridine-2,6-dicarbonyl dichloride, a related derivative, is used as a starting point for a series of chiral linear and macrocyclic bridged pyridines. nih.govresearchgate.net These syntheses involve coupling the pyridine core with chiral amino acid esters, such as D-alanyl methyl ester, to produce chiral bis-alanyl pyridine methyl esters. nih.govresearchgate.net
Promising future strategies for generating chiral derivatives from this compound could involve:
Catalytic Asymmetric Reduction: The asymmetric reduction of the pyridine ring or the ketone groups of derivatives using chiral catalysts to create stereocenters. chim.it
Asymmetric Cross-Coupling: Enantioselective cross-coupling reactions at the chloro-position to introduce chiral substituents.
Asymmetric C-H Functionalization: Directing groups to achieve enantioselective functionalization of the C-H bonds on the pyridine ring. chim.it
Development of Advanced Catalytic Systems Incorporating the Pyridine Scaffold
The pyridine-2,6-dicarboxylate (B1240393) scaffold is a foundational component in the design of advanced ligands for catalysis and supramolecular chemistry. This compound serves as a stable intermediate in the synthesis of dicarboxylic-acid-functionalized polypyridine ligands. These ligands are instrumental in the assembly of large supramolecular structures designed for molecular recognition. researchgate.net
Future research is aimed at designing novel catalytic systems where the pyridine unit plays a direct role in the catalytic cycle. An emerging area involves the use of chlorinated pyridine-pyridone molecules as specialized ligands in palladium-catalyzed reactions. scripps.edu These systems have shown remarkable efficiency in C-H activation reactions, enabling the convenient synthesis of saturated heterocycles, which are prevalent structures in FDA-approved drugs. scripps.edu The development of new catalysts incorporating the this compound framework could lead to novel transformations with high efficiency and selectivity.
Integration into Advanced Functional Materials and Nanostructures
The unique coordination properties of the pyridine-2,6-dicarboxylate core make it an excellent candidate for the construction of advanced functional materials. A key application of this compound is as a reagent in the synthesis of luminescent lanthanide complexes. lookchem.com These materials have potential applications in fields such as medical imaging, sensors, and optoelectronics due to their unique photophysical properties.
Furthermore, this compound is a building block for creating pyridine-based ligands that can be incorporated into larger, ordered structures like metal-organic frameworks (MOFs) and other supramolecular assemblies. researchgate.net The chlorine atom at the 4-position offers a reactive site for post-synthetic modification, allowing for the fine-tuning of the material's properties. The investigation of derivatives for applications such as corrosion inhibition, as seen in related dihydropyridine (B1217469) structures, represents another promising avenue for creating functional materials. nih.gov
Computational-Driven Discovery and Optimization of Derivatives
Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research, accelerating the discovery and optimization of new molecules. For this compound, computational methods can be leveraged to explore the vast chemical space of its potential derivatives, guiding synthetic efforts toward compounds with desired properties. This approach is central to reducing the number of compounds that need to be synthesized in the early stages of drug discovery. nih.gov
Future research will increasingly rely on an integrated workflow that combines computational modeling with high-throughput synthesis and screening. nih.gov This paradigm allows for the rapid design of novel lead compounds for drug discovery projects. nih.gov For example, this compound has been used to produce metal-chelating inhibitors of fructose 1,6-bisphosphate (FBP) aldolase, a target for treating infectious diseases. lookchem.com Computational docking and molecular dynamics simulations can be used to design next-generation inhibitors with improved potency and selectivity.
Computational Approaches for Derivative Optimization
| Computational Method | Application in Derivative Design |
| Quantum Mechanics (QM) | Predict reaction pathways, transition states, and electronic properties to guide synthetic strategies. |
| Molecular Docking | Screen virtual libraries of derivatives against biological targets (e.g., enzymes) to identify potential inhibitors. |
| Molecular Dynamics (MD) | Simulate the behavior of ligand-protein complexes to assess binding stability and conformational changes. |
| QSAR Modeling | Develop quantitative structure-activity relationships to predict the biological activity or properties of new derivatives. |
Sustainable and Circular Chemistry Approaches to Pyridine Building Blocks
The principles of green and circular chemistry are guiding the chemical industry toward more sustainable practices, moving away from the traditional "take-make-waste" model. uva.nl This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uva.nl
For pyridine building blocks like this compound, future research will focus on developing more sustainable synthetic routes. Key areas of investigation include:
Renewable Feedstocks: Exploring bio-based starting materials for the synthesis of the pyridine core, contributing to a circular economy where materials are derived from renewable sources. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and energy consumption.
Design for Degradation: Creating derivatives that are effective for their intended purpose but can safely degrade into benign products at the end of their lifecycle, preventing environmental persistence.
By integrating these sustainable and circular approaches, the synthesis and application of this compound and its derivatives can be aligned with the goals of a more environmentally responsible chemical industry. uva.nl
Q & A
Q. What are the optimal synthetic routes for preparing diethyl 4-chloropyridine-2,6-dicarboxylate, and how can reaction yields be improved?
The compound is typically synthesized via chlorination of chelidamic acid derivatives followed by esterification. A reported method involves reacting chelidamic acid with thionyl chloride to form the acid chloride intermediate, followed by treatment with ethanol to yield the diethyl ester. However, this route achieves only ~27.5% yield due to competing side reactions . To optimize yields:
- Use anhydrous conditions to minimize hydrolysis.
- Employ catalysts like DMAP (4-dimethylaminopyridine) to accelerate esterification.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials.
Q. How can NMR spectroscopy validate the structure of this compound?
Key diagnostic signals in NMR include:
- Two aromatic protons at δ 7.5 ppm (singlet, H-3 and H-5 positions).
- Ethyl ester groups: a quartet at δ 4.0 ppm (CH) and a triplet at δ 1.3 ppm (CH) . Absence of broad peaks confirms complete esterification. For ambiguous cases, NMR should show carbonyl carbons at ~165 ppm and the pyridine ring carbons between 120–150 ppm .
Q. What solubility characteristics influence experimental design for this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). This solubility profile necessitates:
- Use of DMF as a solvent for nucleophilic substitution reactions.
- Precipitation in ice-cold water for purification .
- Storage in airtight containers with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides unambiguous confirmation:
Q. What strategies address low yields in derivatization reactions (e.g., halogen exchange or trifluoromethylation)?
Halogen exchange (e.g., substituting Cl with I) using NaI in acetone achieves ~11.2% yield due to poor leaving-group reactivity . To improve efficiency:
- Use copper iodide/palladium chloride catalysts in dichloromethane for Ullmann-type couplings.
- Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Monitor progress via TLC with UV visualization for rapid optimization.
Q. How can computational modeling guide the design of metal complexes using this compound as a ligand?
The dicarboxylate groups act as polydentate ligands for transition metals (e.g., Cu, Pd). Steps include:
- Density Functional Theory (DFT) calculations (e.g., Gaussian09) to predict binding modes.
- Molecular docking (AutoDock Vina) to assess steric compatibility with metal centers.
- Compare HOMO-LUMO gaps to evaluate redox activity . For example, in silico mutagenesis of THSD7A domains guided the design of hydrophobic interactions in a related ligand-metal complex .
Q. What crystallographic challenges arise when refining structures with twinned or disordered crystals?
Twinning and disorder are common in pyridine derivatives due to planar symmetry. Mitigation strategies:
- Use SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands.
- Apply HKLF5 format for twinned data integration .
- For disorder, split atomic positions and refine occupancy factors iteratively .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and catalytic systems to minimize side reactions.
- Structural Validation : Cross-validate NMR, SC-XRD, and computational data to resolve ambiguities.
- Derivatization : Use transition-metal catalysts and advanced techniques (microwave, flow chemistry) for challenging substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
